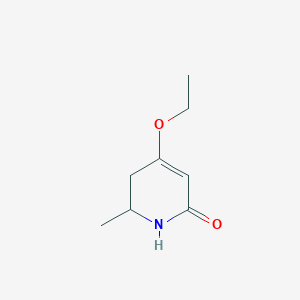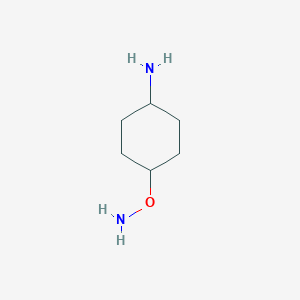
4-(Aminooxy)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminooxy)cyclohexanamine, also known as AOA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of cyclohexylamine and is commonly used as a reagent in the synthesis of various organic compounds. In recent years, AOA has also been studied for its potential applications in biochemical and physiological research.
作用機序
The mechanism of action of 4-(Aminooxy)cyclohexanamine is not fully understood. However, it is believed that 4-(Aminooxy)cyclohexanamine functions as an inhibitor of aminotransferases, which are enzymes involved in the metabolism of amino acids. By inhibiting these enzymes, 4-(Aminooxy)cyclohexanamine can affect the levels of various amino acids in the body, which can have downstream effects on various physiological processes.
Biochemical and Physiological Effects:
4-(Aminooxy)cyclohexanamine has been shown to have several biochemical and physiological effects. For example, 4-(Aminooxy)cyclohexanamine has been shown to increase the levels of glutamate in the brain, which is an important neurotransmitter involved in various physiological processes, including learning and memory. 4-(Aminooxy)cyclohexanamine has also been shown to increase the levels of GABA, another important neurotransmitter that plays a role in the regulation of anxiety and stress.
実験室実験の利点と制限
4-(Aminooxy)cyclohexanamine has several advantages for use in lab experiments. For example, 4-(Aminooxy)cyclohexanamine is a relatively simple compound to synthesize, which makes it readily available for use in experiments. Additionally, 4-(Aminooxy)cyclohexanamine is a stable compound that can be stored for extended periods without degradation.
However, there are also limitations to the use of 4-(Aminooxy)cyclohexanamine in lab experiments. For example, 4-(Aminooxy)cyclohexanamine has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of 4-(Aminooxy)cyclohexanamine is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 4-(Aminooxy)cyclohexanamine. One area of interest is the role of 4-(Aminooxy)cyclohexanamine in the regulation of amino acid metabolism. Further research is needed to fully understand the mechanism of action of 4-(Aminooxy)cyclohexanamine and how it affects the levels of various amino acids in the body.
Another area of interest is the potential therapeutic applications of 4-(Aminooxy)cyclohexanamine. For example, 4-(Aminooxy)cyclohexanamine has been shown to have anti-anxiety and anti-depressant effects in animal models. Further research is needed to determine whether these effects translate to humans and whether 4-(Aminooxy)cyclohexanamine could be used as a therapeutic agent for these conditions.
Conclusion:
In conclusion, 4-(Aminooxy)cyclohexanamine is a unique compound that has gained significant attention in scientific research. 4-(Aminooxy)cyclohexanamine has several potential applications in biochemical and physiological research and has been shown to have several biochemical and physiological effects. While there are limitations to the use of 4-(Aminooxy)cyclohexanamine in lab experiments, there are also several future directions for research on this compound. Overall, 4-(Aminooxy)cyclohexanamine is a promising compound that has the potential to contribute to our understanding of various physiological processes and to the development of new therapeutic agents.
合成法
The synthesis of 4-(Aminooxy)cyclohexanamine can be achieved through several methods, including the reaction of cyclohexylamine with hydroxylamine hydrochloride in the presence of a base. Another method involves the reaction of cyclohexylamine with nitrous acid, followed by reduction with sodium borohydride. Both of these methods result in the formation of 4-(Aminooxy)cyclohexanamine.
科学的研究の応用
4-(Aminooxy)cyclohexanamine has been extensively studied for its potential applications in scientific research. One of the primary uses of 4-(Aminooxy)cyclohexanamine is as a reagent in the synthesis of various organic compounds. 4-(Aminooxy)cyclohexanamine can be used to introduce an aminooxy functional group into a molecule, which can then be used for further chemical modifications.
特性
CAS番号 |
167081-02-9 |
|---|---|
製品名 |
4-(Aminooxy)cyclohexanamine |
分子式 |
C6H14N2O |
分子量 |
130.19 g/mol |
IUPAC名 |
O-(4-aminocyclohexyl)hydroxylamine |
InChI |
InChI=1S/C6H14N2O/c7-5-1-3-6(9-8)4-2-5/h5-6H,1-4,7-8H2 |
InChIキー |
BYTVHKDJAGIKDO-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1N)ON |
正規SMILES |
C1CC(CCC1N)ON |
同義語 |
Cyclohexanamine, 4-(aminooxy)-, cis- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





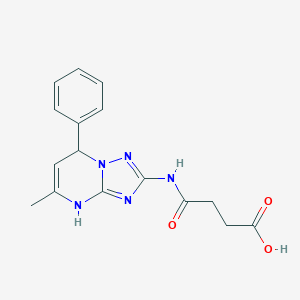

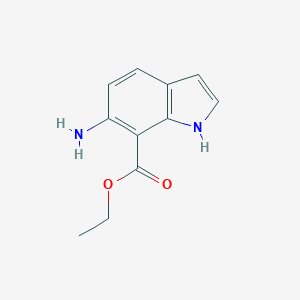

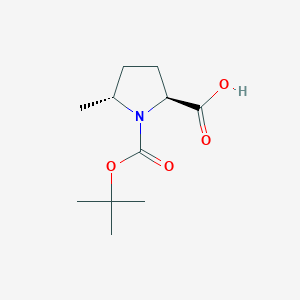
![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B69050.png)

![Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B69053.png)
